molecular formula C6H4F4N2 B073240 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- CAS No. 1198-64-7

1,4-Benzenediamine, 2,3,5,6-tetrafluoro-

Cat. No. B073240
CAS RN: 1198-64-7
M. Wt: 180.1 g/mol
InChI Key: FVFYRXJKYAVFSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-, and related compounds involves complex chemical processes. For instance, the synthesis and properties of polyfluoroaromatic compounds have been explored, highlighting methods like the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene to produce sterically hindered bis(phosphoryl) derivatives (Sasaki, Tanabe, & Yoshifuji, 1999). Moreover, reactions of polyfluorochalcones with o- and p-phenylenediamines have led to the synthesis of polyfluorinated 2,4-diaryl-2,3-dihydrobenzo-1H-1,5-diazepines, showcasing the compound's versatility as an intermediate for further chemical synthesis (Borodina & Orlova, 2015).

Molecular Structure Analysis

The molecular structure of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-, and its derivatives has been a significant area of research. Studies have shown that the fluorination of the benzene ring influences the electron distribution, affecting the compound's reactivity and interactions. For instance, the synthesis, optical properties, and crystal structures of selectively fluorinated compounds have been analyzed to understand the effect of fluorination on molecular packing and phase behavior (Fasina et al., 2004).

Chemical Reactions and Properties

1,4-Benzenediamine, 2,3,5,6-tetrafluoro- is involved in a variety of chemical reactions, highlighting its chemical properties. For example, reactions of fluorophosphoranes with ethylenediamine derivatives demonstrate the compound's ability to undergo nucleophilic substitution and form stabilized azonium hexafluorophosphates (Kaukorat, Jones, & Schmutzler, 1991). Such reactions underscore the compound's utility in synthesizing complex fluorinated structures.

Scientific Research Applications

Synthetic Pathways and Heterocyclic Compounds

1,4-Benzenediamine derivatives, such as o-phenylenediamine, serve as crucial precursors in the synthesis of benzodiazepines, a class of compounds with widespread applications in medicinal chemistry due to their biological activities including anticonvulsion, anti-anxiety, and hypnotic effects. Researchers have developed broad, valuable, and significant approaches for their synthesis, highlighting the versatile role of such diamines in creating biologically active molecules (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).

Environmental Impact and Degradation Studies

Studies on compounds structurally similar to 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-, such as polychlorinated dibenzothiophenes, have provided insights into their environmental presence and potential sources. These compounds are generated by chemical processes that can lead to environmental contamination, necessitating investigations into their origins, degradation pathways, and effects on ecosystems (Huntley, Wenning, Paustenbach, Wong, & Luksemburg, 1994).

Advanced Materials and Chemical Properties

Research into novel fluorinated compounds, which share structural motifs with 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-, has explored their applications in creating advanced materials. These studies focus on understanding the sources, environmental fate, and potential toxicological impacts of these materials, aiming to find safer alternatives for industrial and consumer applications (Wang, Chang, Wang, Zhang, Zhang, Wang, Wang, & Li, 2019).

Safety And Hazards

1,4-Benzenediamine, 2,3,5,6-tetrafluoro- can cause skin irritation and serious eye irritation . It is recommended to handle the compound with appropriate personal protective equipment, including protective gloves and eye protection . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

2,3,5,6-tetrafluorobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFYRXJKYAVFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)N)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061611
Record name 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-
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Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzenediamine, 2,3,5,6-tetrafluoro-

CAS RN

1198-64-7
Record name 2,3,5,6-Tetrafluoro-1,4-benzenediamine
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Record name 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-
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Record name 1,4-Diaminotetrafluorobenzene
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Record name 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-
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Record name 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-
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Record name 2,3,5,6-tetrafluorobenzene-1,4-diamine
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